molecular formula C19H16N2O2 B268587 N-[2-(benzyloxy)phenyl]nicotinamide

N-[2-(benzyloxy)phenyl]nicotinamide

Cat. No. B268587
M. Wt: 304.3 g/mol
InChI Key: BXNCPNOBHOSWCC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(benzyloxy)phenyl]nicotinamide, also known as BPN or Compound 14, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. BPN belongs to the class of nicotinamide phosphoribosyltransferase (NAMPT) inhibitors, which have been studied for their role in treating various diseases, including cancer, inflammation, and metabolic disorders.

Mechanism of Action

N-[2-(benzyloxy)phenyl]nicotinamide works by inhibiting NAMPT, which is a rate-limiting enzyme in the NAD+ salvage pathway. NAD+ is an essential coenzyme involved in various cellular processes, including DNA repair, metabolism, and signaling. By inhibiting NAMPT, N-[2-(benzyloxy)phenyl]nicotinamide can reduce NAD+ levels, leading to cell death in cancer cells.
Biochemical and Physiological Effects:
N-[2-(benzyloxy)phenyl]nicotinamide has been shown to have significant biochemical and physiological effects. Studies have shown that N-[2-(benzyloxy)phenyl]nicotinamide can induce cell death in cancer cells by inhibiting NAMPT and reducing NAD+ levels. In addition, N-[2-(benzyloxy)phenyl]nicotinamide has been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. N-[2-(benzyloxy)phenyl]nicotinamide has also been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes.

Advantages and Limitations for Lab Experiments

N-[2-(benzyloxy)phenyl]nicotinamide has several advantages for lab experiments, including its high potency and selectivity for NAMPT inhibition. However, N-[2-(benzyloxy)phenyl]nicotinamide also has some limitations, including its poor solubility in aqueous solutions and its potential toxicity at high doses.

Future Directions

There are several potential future directions for research on N-[2-(benzyloxy)phenyl]nicotinamide. One area of interest is the development of more potent and selective NAMPT inhibitors based on the structure of N-[2-(benzyloxy)phenyl]nicotinamide. Another area of interest is the study of the effects of N-[2-(benzyloxy)phenyl]nicotinamide on other cellular processes, such as autophagy and apoptosis. Additionally, there is interest in exploring the potential therapeutic applications of N-[2-(benzyloxy)phenyl]nicotinamide in other diseases, such as neurodegenerative disorders and cardiovascular disease.

Synthesis Methods

N-[2-(benzyloxy)phenyl]nicotinamide can be synthesized using a multi-step process involving the reaction of 2-chloronicotinic acid with benzyl alcohol, followed by the addition of 2-hydroxybenzaldehyde and subsequent reduction with sodium borohydride. The final product is obtained through a series of purification steps, including recrystallization and column chromatography.

Scientific Research Applications

N-[2-(benzyloxy)phenyl]nicotinamide has been extensively studied for its potential therapeutic applications, particularly in the treatment of cancer. Studies have shown that N-[2-(benzyloxy)phenyl]nicotinamide inhibits NAMPT, which is a key enzyme involved in the production of nicotinamide adenine dinucleotide (NAD+), an essential coenzyme involved in various cellular processes. By inhibiting NAMPT, N-[2-(benzyloxy)phenyl]nicotinamide can reduce NAD+ levels, leading to cell death in cancer cells.

properties

Product Name

N-[2-(benzyloxy)phenyl]nicotinamide

Molecular Formula

C19H16N2O2

Molecular Weight

304.3 g/mol

IUPAC Name

N-(2-phenylmethoxyphenyl)pyridine-3-carboxamide

InChI

InChI=1S/C19H16N2O2/c22-19(16-9-6-12-20-13-16)21-17-10-4-5-11-18(17)23-14-15-7-2-1-3-8-15/h1-13H,14H2,(H,21,22)

InChI Key

BXNCPNOBHOSWCC-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)COC2=CC=CC=C2NC(=O)C3=CN=CC=C3

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC=C2NC(=O)C3=CN=CC=C3

Origin of Product

United States

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